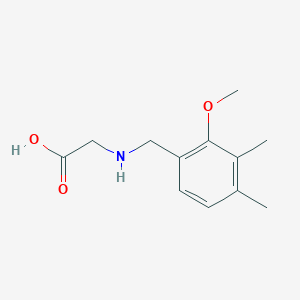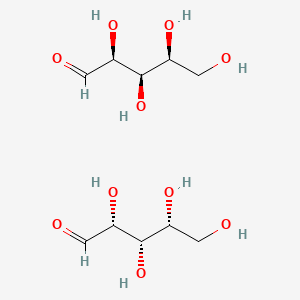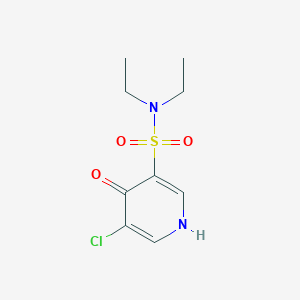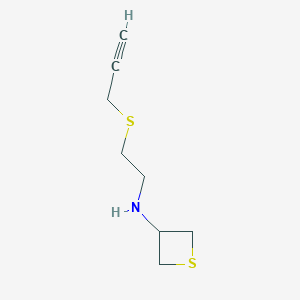
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a methoxy group, two methyl groups, and an amino group attached to a benzyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-3,4-dimethylbenzylamine and chloroacetic acid.
Reaction: The benzylamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods such as distillation or large-scale chromatography are employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 2-((2-Hydroxy-3,4-dimethylbenzyl)amino)acetic acid.
Reduction: Formation of 2-((2-Methoxy-3,4-dimethylbenzyl)amino)ethanol.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups play a crucial role in binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Methoxybenzyl)amino)acetic acid: Lacks the additional methyl groups on the benzyl ring.
2-((3,4-Dimethylbenzyl)amino)acetic acid: Lacks the methoxy group on the benzyl ring.
2-((2-Hydroxy-3,4-dimethylbenzyl)amino)acetic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[(2-methoxy-3,4-dimethylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-10(6-13-7-11(14)15)12(16-3)9(8)2/h4-5,13H,6-7H2,1-3H3,(H,14,15) |
Clé InChI |
XQHYNPGFSLHRAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CNCC(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)



![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)

![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)


